1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is a chemical compound with the molecular formula C12H16BrN3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-chloropyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with piperazine under suitable conditions to form 1-(5-Bromopyridin-2-yl)piperazine.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the piperazine ring.
Cyclization Reactions: The presence of the cyclopropanesulfonyl group allows for potential cyclization reactions, leading to the formation of more complex ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential drug candidates.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group may enhance the compound’s stability and binding affinity. Pathways involved in its action include inhibition of specific enzymes or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine include:
1-(5-Bromopyridin-2-yl)piperazine: Lacks the cyclopropanesulfonyl group, which may result in different biological activity and stability.
4-(Cyclopropanesulfonyl)piperazine:
1-(2-Chloropyridin-5-yl)-4-(cyclopropanesulfonyl)piperazine: Substitution of bromine with chlorine can alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C12H16BrN3O2S |
---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-1-4-12(14-9-10)15-5-7-16(8-6-15)19(17,18)11-2-3-11/h1,4,9,11H,2-3,5-8H2 |
InChI Key |
BRQSRQCWIIYFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
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